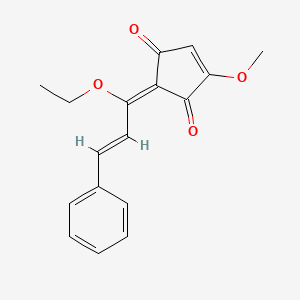
Ethyllucidone
概要
説明
科学的研究の応用
Ethyllucidone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
Target of Action
Ethyllucidone is a natural product It’s known that many natural products like this compound can target multiple molecular signaling pathways .
Mode of Action
It’s known that the mode of action usually refers to the functional or anatomical changes at a cellular level induced by exposure to a substance .
Biochemical Pathways
This compound has been reported to modulate multiple signaling pathways, such as inflammatory signaling pathways regulated by NF-κB and MAPKs; cytoprotective pathway that depends on Nrf2 activation and inhibition of apoptosis; hypolipidemic pathway regulated by PPRγ and C/EBPα; and anti-melanogenic pathway modulated by MITF .
Pharmacokinetics
It’s known that most natural products like this compound are lipophilic and bioaccumulate in the adipose tissue, thus they have a very long half-life in the body .
Result of Action
This compound has been reported to have various beneficial properties, such as antioxidant, anti-inflammatory, hepatoprotective, dermatoprotective, hypolipidemic, and skin-whitening effects . These effects are likely the result of its interaction with its targets and the modulation of various biochemical pathways.
Action Environment
It’s known that environmental factors can influence the action, efficacy, and stability of many natural products .
生化学分析
Biochemical Properties
Ethyllucidone plays a significant role in biochemical reactions, particularly in modulating signaling pathways and enzyme activities. It interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing . Additionally, this compound has been shown to interact with proteins involved in inflammatory and oxidative stress pathways, such as NF-κB and MAPKs . These interactions suggest that this compound may have anti-inflammatory and antioxidant properties.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, including the activation of Nrf2, which leads to the expression of antioxidant genes . This compound also affects gene expression by modulating transcription factors such as PPARγ and C/EBPα, which are involved in lipid metabolism and inflammation . Furthermore, this compound impacts cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to and inhibits the activity of pro-inflammatory enzymes such as COX-2, thereby reducing the production of inflammatory mediators like PGE2 . Additionally, this compound activates the Nrf2 pathway, leading to the transcriptional activation of antioxidant genes such as HO-1 and NQO-1 . These molecular interactions contribute to its anti-inflammatory and antioxidant effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, maintaining its bioactivity over extended periods . Long-term studies have indicated that this compound can sustain its anti-inflammatory and antioxidant effects, with minimal degradation observed in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as reduced inflammation and oxidative stress . At higher doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including phase I and phase II metabolic reactions . It undergoes oxidation by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or glutathione . These metabolic processes facilitate the excretion of this compound and its metabolites from the body. Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in lipid and carbohydrate metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transport proteins such as ATP-binding cassette (ABC) transporters, which facilitate its translocation across cellular membranes . This compound’s distribution is influenced by its binding to plasma proteins and its affinity for specific tissues, leading to its accumulation in target organs . These transport and distribution mechanisms are crucial for its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and signaling proteins . Additionally, this compound can be transported to specific organelles such as the mitochondria and endoplasmic reticulum, where it exerts its effects on cellular metabolism and stress responses . The targeting signals and post-translational modifications of this compound contribute to its precise subcellular localization and functional specificity.
準備方法
The synthesis of ethyllucidone involves several steps, typically starting with the extraction of lucidone from natural sources. The synthetic route includes the ethylation of lucidone under specific reaction conditions to produce this compound.
化学反応の分析
Ethyllucidone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
類似化合物との比較
Ethyllucidone is unique compared to other similar compounds due to its specific molecular structure and biological activities. Similar compounds include:
Lucidone: The parent compound from which this compound is derived.
Cyclopentenediones: A class of compounds with similar structural features and biological activities.
Other derivatives of lucidone: Such as methyl-lucidone and propyl-lucidone, which have different alkyl groups attached to the lucidone core
This compound stands out due to its specific ethyl group, which imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
(2E)-2-[(E)-1-ethoxy-3-phenylprop-2-enylidene]-4-methoxycyclopent-4-ene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-3-21-14(10-9-12-7-5-4-6-8-12)16-13(18)11-15(20-2)17(16)19/h4-11H,3H2,1-2H3/b10-9+,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDCQNBTLHLBEP-WAJBHNFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C1C(=O)C=C(C1=O)OC)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C/1\C(=O)C=C(C1=O)OC)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


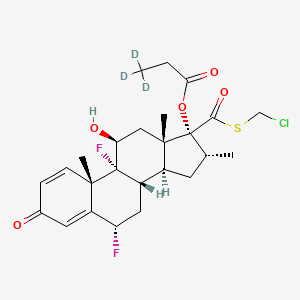

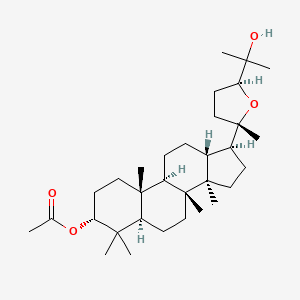
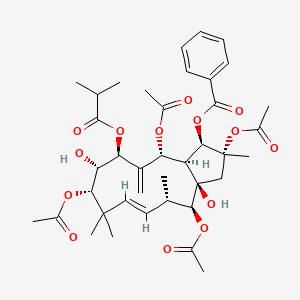

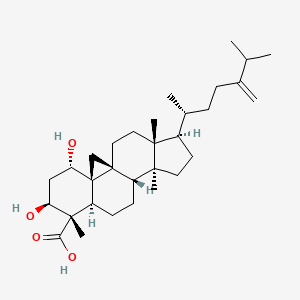
![sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B1151750.png)
